molecular formula C16H13NO B11874530 3-Methyl-2-phenylisoquinolin-1(2H)-one CAS No. 73109-01-0

3-Methyl-2-phenylisoquinolin-1(2H)-one

Cat. No.: B11874530
CAS No.: 73109-01-0
M. Wt: 235.28 g/mol
InChI Key: BDGBZDMODLNWIV-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the isoquinoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylisoquinolin-1(2H)-one
  • 3-Methylisoquinolin-1(2H)-one
  • 2-Methyl-3-phenylisoquinolin-1(2H)-one

Comparison

Compared to its analogs, 3-Methyl-2-phenylisoquinolin-1(2H)-one may exhibit unique properties due to the specific positioning of the methyl and phenyl groups

Properties

CAS No.

73109-01-0

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-2-phenylisoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-12-11-13-7-5-6-10-15(13)16(18)17(12)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

BDGBZDMODLNWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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